4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline

Description

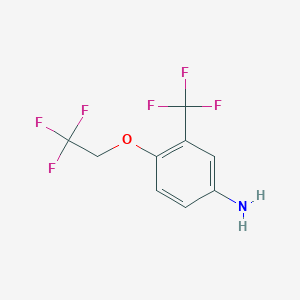

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline is a fluorinated aniline derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a trifluoroethoxy (-OCH₂CF₃) group at the 4-position of the benzene ring. Its molecular formula is C₉H₇F₆NO, with a molecular weight of 283.15 g/mol. The compound is recognized for its electron-withdrawing substituents, which enhance its stability and influence its reactivity in synthetic applications. It is primarily used as a pharmaceutical intermediate, as indicated by its commercial availability through suppliers like CymitQuimica .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)4-17-7-2-1-5(16)3-6(7)9(13,14)15/h1-3H,4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHQRFJBWOVJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention due to its unique electronic properties and potential biological applications. The trifluoromethyl (-CF₃) and trifluoroethoxy (-O-CF₂-CF₂-CF₃) groups enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of an aniline moiety substituted with both trifluoromethyl and trifluoroethoxy groups, which significantly influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This characteristic is critical in the development of inhibitors for various enzymes and receptors.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Inhibition of Kinases : A study demonstrated that this compound exhibited moderate inhibitory effects on specific kinases involved in cancer progression. This suggests potential use in targeted cancer therapies.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial properties against certain Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

- Cytotoxic Effects : In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines. The cytotoxic effects were attributed to the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Mechanism : Inflammatory cytokine production was significantly reduced when cells were treated with this compound, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline is C₉H₇F₆NO with a molecular weight of 259.15 g/mol. The presence of trifluoromethyl (-CF₃) and trifluoroethoxy (-O-CF₂-CF₂-CF₃) groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, a series of N-aryl-N-trifluoromethyl anilines were synthesized and evaluated for their antiproliferative activities against various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Compounds with trifluoromethyl substitutions demonstrated significant activity with IC₅₀ values often below 5 μM .

Pharmacological Studies

The unique properties of this compound make it a valuable compound for pharmacological investigations. Its enhanced metabolic stability suggests it could serve as a lead compound in drug development targeting various diseases, particularly in oncology.

The compound has been noted for its potential in biological applications due to its lipophilic nature and metabolic stability. It can be utilized as a research tool in studying drug interactions and mechanisms within biological systems.

Buffering Agent

In biological research settings, derivatives of trifluoroethoxy anilines are often used as non-ionic organic buffering agents in cell cultures within a pH range of 6 to 8.5, which is critical for maintaining optimal conditions for cellular processes.

Synthetic Pathways

This compound can be synthesized through various methods involving the introduction of trifluoroethyl and trifluoromethyl groups onto an aniline backbone. These synthetic routes are crucial for developing new derivatives with tailored properties for specific applications.

Applications in Organic Synthesis

The compound can act as an intermediate in the synthesis of more complex fluorinated organic compounds, expanding its utility in chemical research and industrial applications .

Case Study 1: Antiproliferative Activity Assessment

A comprehensive study evaluated the antiproliferative effects of a series of trifluoromethyl-substituted anilines on cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly lower IC₅₀ values compared to their non-fluorinated counterparts, demonstrating enhanced efficacy against tumor growth .

Case Study 2: Drug Development Potential

Research focusing on the pharmacokinetics of fluorinated compounds has shown that the incorporation of trifluoroethoxy groups can improve solubility and bioavailability, making this compound a promising candidate for further development in therapeutic applications .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline with analogous fluorinated aniline derivatives:

Structural and Reactivity Differences

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) and trifluoroethoxy (-OCH₂CF₃) groups in the target compound create strong electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances stability against oxidation but may reduce nucleophilic substitution reactivity compared to less fluorinated analogs like 3-(trifluoromethyl)aniline .

- In contrast, 4-Chloro-3-(trifluoromethoxy)aniline combines a chloro group with -OCF₃, further increasing electrophilicity for cross-coupling reactions .

However, fluorine atoms improve lipophilicity, enhancing membrane permeability in pharmaceutical contexts . 2-Fluoro-5-(trifluoromethyl)aniline exhibits lower steric hindrance due to its smaller fluorine substituent, favoring reactions like Suzuki-Miyaura couplings .

Biological Activity :

Industrial and Research Relevance

Preparation Methods

Catalytic Reduction and Dechlorination of Nitroaromatics

A widely employed method involves the catalytic hydrogenation of 2-trifluoromethyl-4-chloronitrobenzene to produce 2-trifluoromethylaniline derivatives. This process uses palladium on activated carbon (Pd/C) as a catalyst in a polar solvent such as methanol or water-methanol mixtures under mild hydrogen pressure.

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Starting material | 2-Trifluoromethyl-4-chloronitrobenzene |

| Catalyst | 5% Pd on activated carbon |

| Solvent | Methanol or water/methanol |

| Temperature | 20–75 °C |

| Hydrogen pressure | Up to 0.2 bar (low excess) or 4–6 kg/cm² in other protocols |

| Reaction time | 8 hours (for aqueous system) |

| Work-up | Filtration, steam distillation |

| Yield | 81–95% (depending on conditions) |

| Purity (GC) | >98% |

During the reaction, hydrogenation reduces the nitro group to an amine, and simultaneous dechlorination occurs, yielding the trifluoromethylaniline with high purity and yield. The reaction is typically controlled by temperature and hydrogen pressure to avoid over-reduction or side reactions.

Introduction of the 2,2,2-Trifluoroethoxy Group

The trifluoroethoxy substituent is introduced via nucleophilic aromatic substitution or etherification reactions. One approach involves reacting a suitable hydroxy-substituted trifluoromethylbenzene intermediate with 2,2,2-trifluoroethylating agents such as 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate under basic conditions.

$$

\text{Ar–OH} + \text{CF}3\text{CH}2\text{Br} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Ar–OCH}2\text{CF}3

$$

Bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) are used to deprotonate the phenol, facilitating nucleophilic attack on the trifluoroethyl halide.

Final Reduction to Aniline

If the trifluoroethoxy group is introduced on a nitro-substituted intermediate, a subsequent catalytic hydrogenation step is necessary to reduce the nitro group to an amine. Similar Pd/C-catalyzed hydrogenation protocols as described in section 3.1 are applied, often under mild conditions to preserve sensitive trifluoroethoxy substituents.

A patent (EP0038465A1) describes the catalytic hydrogenation and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene using 5% Pd/C in methanol at 20–25 °C with low hydrogen pressure (0.2 bar), achieving yields up to 95% and purity >98% by gas chromatography.

Another study shows that carrying out the hydrogenation in aqueous media at 75 °C over 8 hours with Pd/C and sodium hydroxide leads to slightly lower yields (~81%) but still high purity (98.7%).

The trifluoroethoxy group introduction is typically performed prior to or after the reduction step, depending on substrate stability. Etherification reactions with trifluoroethyl halides under basic conditions are standard but require careful control to avoid side reactions.

The hydrogenation step to convert nitro to amine is sensitive to substituents; thus, mild conditions are preferred to maintain trifluoroethoxy integrity.

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation & dechlorination | 2-Trifluoromethyl-4-chloronitrobenzene | Pd/C, H2 (0.2 bar), MeOH, 20–25 °C | 2-Trifluoromethylaniline | 81–95 | High purity, mild conditions |

| 2 | Etherification | Hydroxy-substituted trifluoromethylbenzene | 2,2,2-Trifluoroethyl bromide, K2CO3, DMF | 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)nitrobenzene | Variable | Base-promoted nucleophilic substitution |

| 3 | Catalytic hydrogenation | Nitro-substituted trifluoroethoxybenzene | Pd/C, H2, mild temp | 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline | High | Final reduction step to amine |

The preparation of this compound involves a combination of catalytic hydrogenation for nitro reduction and dechlorination, followed by etherification to introduce the trifluoroethoxy group. Palladium-catalyzed hydrogenation under controlled temperature and pressure conditions provides high yields and purity. The etherification step requires strong bases and trifluoroethyl halides under anhydrous conditions. This multi-step approach is supported by patent literature and research studies demonstrating its feasibility and scalability.

This synthesis strategy ensures the preservation of sensitive fluorinated substituents and achieves the target compound with high efficiency, making it suitable for industrial and research applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using arylboronic esters and halogenated intermediates under nitrogen atmosphere, followed by purification via column chromatography (silica gel with ethyl acetate/petroleum ether) . Alternative methods involve nucleophilic substitution on nitro- or halogenated precursors, such as replacing a leaving group (e.g., bromine) with trifluoroethoxy moieties under basic conditions . Key intermediates like 3-(trifluoromethyl)aniline are commercially sourced and modified stepwise to introduce the trifluoroethoxy group .

Q. How is the purity and structural integrity of this compound validated?

Characterization employs LCMS (liquid chromatography-mass spectrometry) for molecular ion confirmation (e.g., m/z 307 [M+H]+) and HPLC for retention time analysis (e.g., 0.99 minutes under specific conditions) . ESI-MS (electrospray ionization mass spectrometry) is used to verify intermediates, with observed m/z values matching theoretical calculations (e.g., 313.1 [M+H]+ for trifluoroethoxy-substituted pyridinylmethoxy aniline) . Purity (>95%) is confirmed via analytical chromatography and compared against reference standards .

Q. What safety precautions are required when handling this compound?

The compound may pose inhalation, skin, and eye hazards. Personal protective equipment (PPE) such as gloves, lab coats, and goggles are mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water and seek medical attention if irritation persists. The substance is not classified as persistent or bioaccumulative, but proper waste disposal protocols must be followed .

Advanced Research Questions

Q. How is this compound utilized in the design of antiproliferative agents?

It serves as a key intermediate in synthesizing urea derivatives with antiproliferative activity. For instance, coupling with aryl isocyanates generates 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which are screened against cancer cell lines (e.g., IC₅₀ assays). The trifluoroethoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability, improving cellular uptake . Structural analogs have shown inhibitory effects on kinase pathways, though precise mechanisms require further validation .

Q. What challenges arise in optimizing synthetic yields and purity?

Contamination by regioisomers or unreacted intermediates is common due to the electron-withdrawing nature of trifluoromethyl groups, which can slow coupling reactions. Yield optimization often requires precise stoichiometry (e.g., 1:1 molar ratios of intermediates) and elevated temperatures (e.g., 110°C for Suzuki-Miyaura reactions) . Purity issues (e.g., residual palladium catalysts) are mitigated via repeated column chromatography or recrystallization .

Q. How does structural modification of the trifluoroethoxy group impact biological activity?

Comparative studies with analogs like 4-ethoxy-3-(trifluoromethyl)aniline (replacing trifluoroethoxy with ethoxy) reveal reduced activity in antiproliferative assays, suggesting the trifluoroethoxy group’s electronegativity and steric profile are critical for target binding . Similarly, nitro-substituted derivatives (e.g., 5-nitro-2-(trifluoromethoxy)aniline) exhibit altered reactivity in electrophilic substitution, enabling diversification for structure-activity relationship (SAR) studies .

Methodological Notes

- Data Contradictions : Discrepancies in reported yields (e.g., 66.1% vs. 91.7% for similar intermediates) may arise from varying catalyst loads (e.g., 7.79 mmol vs. 1 mmol Pd) or solvent systems .

- Experimental Design : For SAR studies, systematic substitution of the trifluoroethoxy group with halogens or alkoxy moieties is recommended to delineate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.